molecular formula C48H60O8 B1254287 Asprellic acid C

Asprellic acid C

Cat. No. B1254287
M. Wt: 765 g/mol
InChI Key: YBOIBOWMTWFCEG-AINGNVPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asprellic acid C is a pentacyclic triterpenoid that is the diester obtained by the global condensation of the hydroxy groups of (3beta)-3,27-dihydroxyolean-12-en-28-oic acid with trans-4-coumaric acid and cis-4-coumaric acid respectively. It is isolated from the dried leaves of Ilex asprella and exhibits significant toxicity against KB (epidermoid carcinoma of the nasopharynx) and RPMI-7951 (melanoma) cell lines. It has a role as a metabolite and an antineoplastic agent. It is a diester, a monocarboxylic acid and a pentacyclic triterpenoid. It derives from a (3beta)-3,27-dihydroxyolean-12-en-28-oic acid, a trans-4-coumaric acid and a cis-4-coumaric acid.

Scientific Research Applications

Antitumor Properties

Asprellic acid C, a p-coumaroyl triterpene isolated from Ilex asprella, has shown potential in cancer research. While asprellic acid A demonstrated potent cytotoxicity against RPMI-7951 cell lines, asprellic acid C exhibited marginal cytotoxicity (ED50 5.5 micrograms/ml) against the same cell lines. Both compounds also showed cytotoxicity against KB cells (Kashiwada et al., 1993).

Vitamin C Research

Asprellic acid C is often studied in the context of vitamin C research due to its structural similarities. Research in this field focuses on understanding the role and redox chemistry of ascorbic acid (vitamin C) in human health (Michels & Frei, 2013).

Oxidimetric Determination in Pharmaceuticals

Asprellic acid C, due to its resemblance to ascorbic acid, is also relevant in the development of methods for determining ascorbic acid content in pharmaceuticals and food products. Thallic perchlorate in acid medium, for instance, has been used for the oxidimetric determination of ascorbic acid in drugs and fruits (Gupta, Sharma, & Gupta, 1975).

Sustainable Stored-Product Management

Research involving ascorbic acid derivatives, like asprellic acid C, includes the synthesis of ionic liquids derived from vitamin C for sustainable stored-product management. These synthesized forms showed promising antibacterial and antifungal properties (Niemczak et al., 2018).

Bibliometric Analysis

In broader research contexts, asprellic acid C is mentioned in bibliometric analyses of global research on related compounds, highlighting its relevance in various scientific domains (Ramírez-Malule, 2018).

Electrochemical Methods for Determination

The electrochemical behavior of ascorbic acid and its derivatives, including asprellic acid C, is a significant area of research. This includes the development of sensors and methods for vitamin C estimation in various media (Pisoschi, Pop, Serban, & Fafaneata, 2014).

properties

Product Name

Asprellic acid C

Molecular Formula

C48H60O8

Molecular Weight

765 g/mol

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H60O8/c1-43(2)25-26-47(42(53)54)27-28-48(30-55-40(51)19-11-31-7-13-33(49)14-8-31)35(36(47)29-43)17-18-38-45(5)23-22-39(44(3,4)37(45)21-24-46(38,48)6)56-41(52)20-12-32-9-15-34(50)16-10-32/h7-17,19-20,36-39,49-50H,18,21-30H2,1-6H3,(H,53,54)/b19-11+,20-12-/t36-,37-,38+,39-,45-,46+,47-,48-/m0/s1

InChI Key

YBOIBOWMTWFCEG-AINGNVPBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)OC(=O)/C=C\C7=CC=C(C=C7)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C

synonyms

3,27-di-O-p-coumaroyloxyolean-12-en-28-oic acid
asprellic acid A
asprellic acid B
asprellic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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